N-(3-hydroxypropyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide
Description
N-(3-hydroxypropyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide is a nitroimidazole-derived acetamide compound characterized by a 2-methyl-4-nitroimidazole core linked to a 3-hydroxypropyl group via an acetamide bridge. The 3-hydroxypropyl chain likely improves aqueous solubility compared to more lipophilic analogs, influencing pharmacokinetic properties like absorption and distribution .
Properties
IUPAC Name |
N-(3-hydroxypropyl)-2-(2-methyl-4-nitroimidazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4/c1-7-11-8(13(16)17)5-12(7)6-9(15)10-3-2-4-14/h5,14H,2-4,6H2,1H3,(H,10,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWMXVZVOFOCEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CC(=O)NCCCO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxypropyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Nitration: The imidazole ring is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Alkylation: The nitrated imidazole is alkylated with 2-bromo-1-propanol to introduce the hydroxypropyl group.
Acetylation: Finally, the compound is acetylated using acetic anhydride to form the acetamide derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxypropyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 3-oxopropyl or 3-carboxypropyl derivatives.
Reduction: Formation of N-(3-hydroxypropyl)-2-(2-methyl-4-amino-1H-imidazol-1-yl)acetamide.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
N-(3-hydroxypropyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide has shown promising antimicrobial properties. Its structure allows it to interact with microbial DNA and inhibit essential metabolic pathways.
Case Study :
A study demonstrated that derivatives of nitroimidazole compounds exhibit significant activity against Helicobacter pylori, a common pathogen associated with gastric ulcers. The introduction of the hydroxypropyl group enhances solubility and bioavailability, making it an effective candidate for further development in treating gastrointestinal infections.
Antiparasitic Properties
The compound's imidazole ring is crucial for its antiparasitic effects, particularly against protozoan parasites such as Trichomonas vaginalis and Giardia lamblia.
Research Findings :
In vitro studies have indicated that compounds similar to this compound can inhibit the growth of these parasites by disrupting their energy metabolism pathways.
Cancer Treatment
Nitroimidazoles are being investigated for their potential in cancer therapy due to their ability to generate reactive oxygen species (ROS) under hypoxic conditions typical of tumor microenvironments.
Clinical Trials :
Preliminary trials have suggested that nitroimidazole derivatives can enhance the efficacy of radiotherapy by sensitizing cancer cells to radiation damage. This application is particularly relevant in solid tumors where hypoxia is prevalent.
Mechanism of Action
The mechanism of action of N-(3-hydroxypropyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Key Structural Features :
- Nitroimidazole core : Imparts redox activity, a hallmark of antiparasitic and antibacterial agents.
- 2-Methyl group : May stabilize the imidazole ring and modulate steric interactions.
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences between the target compound and similar imidazole-containing acetamides:
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Biological Activity | Key Functional Groups |
|---|---|---|---|---|
| N-(3-hydroxypropyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide | 2-methyl-4-nitroimidazole, 3-hydroxypropyl | ~340–360 (estimated) | Likely antiparasitic/antibacterial (inferred) | Nitro, hydroxy, acetamide |
| N-(3-(1H-imidazol-1-yl)propyl)-2-(5-methylisoxazol-3-yl)acetamide | 5-methylisoxazole | Not reported | Moderate cytotoxicity | Isoxazole, acetamide |
| N-(3-chlorobenzyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide | Chlorobenzyl, pyridazine-thioether | ~464.9 | Anticancer (potential) | Chlorophenyl, thioether |
| Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)- | 5-amino-4-cyanoimidazole | Not reported | Enhanced chemical reactivity | Amino, cyano |
| 2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide | Thioxothiazolidinone, chlorobenzylidene | Not reported | Antimicrobial, anticancer | Thioxo, benzylidene |
Key Observations :
- Nitro vs. Amino/Cyano Groups: The nitro group in the target compound contrasts with amino/cyano groups in ’s analog. Nitro groups enhance redox activity, while amino/cyano groups improve nucleophilic reactivity .
- Hydroxypropyl vs. Chlorobenzyl : The 3-hydroxypropyl chain increases hydrophilicity, whereas chlorobenzyl groups (e.g., in ) enhance lipophilicity and membrane penetration .
- Thioether vs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-hydroxypropyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via copper-catalyzed 1,3-dipolar cycloaddition between an azide and alkyne precursor in a tert-butanol/water (3:1) solvent system. Reaction optimization includes adjusting catalyst loading (e.g., 10 mol% Cu(OAc)₂), monitoring progress via TLC (hexane:ethyl acetate, 8:2), and purification by recrystallization in ethanol to achieve >95% purity . For nitroimidazole incorporation, nitration of the imidazole precursor prior to cycloaddition may be required, with careful control of reaction temperature to avoid decomposition .
Q. What spectroscopic and chromatographic methods are recommended for characterizing the compound and confirming its purity?
- Methodological Answer :
- IR Spectroscopy : Key stretches include C=O (1670–1680 cm⁻¹), nitro group (1500–1535 cm⁻¹ for asymmetric NO₂), and imidazole C-N (1250–1300 cm⁻¹) .
- NMR : ¹H NMR should resolve the hydroxypropyl chain (δ 3.5–4.0 ppm for -CH₂-OH), imidazole protons (δ 7.2–8.4 ppm), and acetamide NH (δ 10.7–11.0 ppm). ¹³C NMR confirms the acetamide carbonyl (δ 165–170 ppm) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (65:35) to assess purity. Related substances should be <0.1% .
Advanced Research Questions
Q. How does the 4-nitro group on the imidazole ring influence electronic properties and reactivity in further derivatization?
- Methodological Answer : The nitro group acts as a strong electron-withdrawing substituent, reducing electron density on the imidazole ring and directing electrophilic attacks to the 5-position. Reactivity can be probed via Hammett substituent constants (σₚ = +1.27 for -NO₂) and DFT calculations (e.g., Mulliken charges). For example, nucleophilic substitution reactions (e.g., with amines) require activation via nitro reduction or displacement under basic conditions .
Q. What computational approaches are suitable for predicting biological activity based on the compound’s structure?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., nitroreductases). The nitro group’s redox activity can be simulated to predict prodrug activation .
- Conformational Analysis : Density Functional Theory (DFT) at the B3LYP/6-31G* level identifies low-energy conformers. For example, the hydroxypropyl chain adopts a gauche conformation to minimize steric hindrance with the nitro group .
- QSAR : Correlate substituent effects (e.g., nitro position, alkyl chain length) with activity using partial least squares regression .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) observed during characterization?
- Methodological Answer :
- Deuterated Solvents : Use DMSO-d₆ to stabilize NH protons and reduce exchange broadening in ¹H NMR .
- 2D NMR : HSQC and HMBC experiments resolve ambiguous assignments (e.g., distinguishing imidazole C-H couplings from aromatic protons) .
- HRMS Validation : Confirm molecular formula with high-resolution mass spectrometry (e.g., observed [M+H]⁺ = 404.1348 vs. calculated 404.1359) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
